ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate
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Overview
Description
Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate is a chemical compound. It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Scientific Research Applications
Carcinogenicity and Toxicological Studies
Research has highlighted the carcinogenicity of ethyl carbamate (urethane), a compound structurally related to ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate. Studies by the International Agency for Research on Cancer (IARC) classified ethyl carbamate as a probable carcinogen to humans, indicating its significance in toxicological studies and the need for understanding its effects on human health (Baan et al., 2007). Further research has identified ethyl carbamate as an emerging food and environmental toxicant, found in fermented food products and alcoholic beverages, which poses potential health threats due to its classification as a Group 2A carcinogen by the IARC (Gowd et al., 2018).
Antineoplastic and Antifilarial Agents
A series of compounds structurally related to this compound have shown significant in vivo antifilarial activity and in vitro antineoplastic potential, indicating their application in developing treatments for cancer and parasitic infections (Ram et al., 1992).
Antimicrobial Activities
Synthesis and evaluation of benzofuran derivatives for antimicrobial activities have been reported, indicating the potential of this compound and related compounds in creating new antimicrobial agents. These studies provide a foundation for developing treatments against bacterial and fungal infections (Kumari et al., 2019).
Analytical Detection Methods
Advancements in analytical techniques for detecting ethyl carbamate in alcoholic beverages highlight its relevance in ensuring food safety and public health. Surface-enhanced Raman scattering (SERS) offers a new approach for the quantitative detection of ethyl carbamate, demonstrating the compound's impact on food science and technology (Yang et al., 2013).
Future Directions
Benzofuran compounds, including ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Properties
IUPAC Name |
ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)14-9-7-5-3-4-6-8(7)18-10(9)11(13)15/h3-6H,2H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMPCYHYQULKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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